molecular formula C7H7BrO2S B182524 4-Bromophenyl methyl sulfone CAS No. 3466-32-8

4-Bromophenyl methyl sulfone

Cat. No.: B182524
CAS No.: 3466-32-8
M. Wt: 235.1 g/mol
InChI Key: FJLFSYRGFJDJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenyl methyl sulfone is a useful research compound. Its molecular formula is C7H7BrO2S and its molecular weight is 235.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174742. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

It is known that it can undergo coupling reactions with benzene sulfonamide in the presence of copper (I) iodide This suggests that 4-Bromophenyl methyl sulfone may interact with enzymes, proteins, and other biomolecules involved in these reactions

Molecular Mechanism

It is known to undergo coupling reactions with benzene sulfonamide in the presence of copper (I) iodide This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Biological Activity

4-Bromophenyl methyl sulfone, also known as 1-bromo-4-(methylsulfonyl)benzene, is an organosulfur compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

This compound is characterized by the presence of a bromine atom and a methylsulfonyl group, which contribute to its unique reactivity and potential biological interactions. The compound can be synthesized through several methods, including:

  • Friedel-Crafts sulfonylation : Involves the reaction of bromobenzene with tosyl chloride in the presence of aluminum trichloride.
  • Oxidation : The sulfonation product can be oxidized using chromium trioxide to yield various derivatives.
  • Coupling Reactions : It can undergo coupling reactions with benzene sulfonamide in the presence of copper(I) iodide to form N-aryl sulfonamides .

Antimicrobial and Toxicological Studies

Recent studies have evaluated the antimicrobial properties of compounds derived from this compound. For instance, derivatives synthesized from this compound exhibited varying degrees of toxicity and antimicrobial activity. A notable finding indicated that certain derivatives showed significant toxicity at concentrations lower than 50 µg/mL, while others had better antimicrobial effects compared to their chloro-derivatives .

CompoundToxicity (LC50)Antimicrobial Activity
Compound 3HighSignificant
Compound 7aModerateBetter than chloro-derivative
Compound 8bLow (<50 µg/mL)None

The biological mechanism of action for this compound and its derivatives may involve interactions with biological targets such as enzymes or receptors. The compound's structure allows it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with these targets. The presence of the bromine atom can enhance binding affinity, potentially leading to increased biological activity .

Case Studies

  • Synthesis of Novel Compounds : Research has demonstrated that the synthesis of novel compounds containing L-valine residues and the this compound moiety leads to promising candidates for drug development. These compounds were evaluated for their biological activity, revealing significant potential against various microbial strains .
  • Biocatalysis Applications : The role of biocatalysts in synthesizing derivatives from this compound has gained attention. Enzymatic processes have shown improved yields and selectivity in producing biologically active compounds, indicating a pathway for developing new pharmaceuticals .

Properties

IUPAC Name

1-bromo-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLFSYRGFJDJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188218
Record name 1-Bromo-4-(methylsulphonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3466-32-8
Record name 4-Bromophenyl methyl sulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3466-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(methylsulphonyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromophenyl methyl sulfone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174742
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-4-(methylsulphonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(methylsulphonyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromophenyl methyl sulfone
Reactant of Route 2
Reactant of Route 2
4-Bromophenyl methyl sulfone
Reactant of Route 3
Reactant of Route 3
4-Bromophenyl methyl sulfone
Reactant of Route 4
Reactant of Route 4
4-Bromophenyl methyl sulfone
Reactant of Route 5
Reactant of Route 5
4-Bromophenyl methyl sulfone
Reactant of Route 6
Reactant of Route 6
4-Bromophenyl methyl sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.